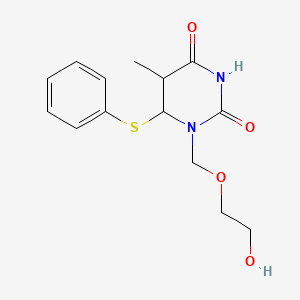

1-(2-Hydroxyethoxymethyl)-5-methyl-6-phenylsulfanyl-hexahydropyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

HEPT can be synthesized through various methods. Another method involves the reaction of the Grignard reagent obtained from 6-halouracil with S-phenyl benzenesulfonothiolate . These methods allow for the production of HEPT and its analogs with different substituents, enhancing their antiviral activity .

Analyse Des Réactions Chimiques

HEPT undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium acetylide, which is used in the synthesis of HEPT from hexyl halide . The major products formed from these reactions include various HEPT analogs with different substituents, which can enhance the compound’s antiviral activity .

Applications De Recherche Scientifique

HEPT has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various compounds . In biology and medicine, HEPT is primarily used as an antiviral agent for the treatment of HIV-1 . It has been shown to inhibit the reverse transcriptase enzyme, preventing the replication of the virus . In industry, HEPT is used in the production of pharmaceuticals and other chemical products .

Mécanisme D'action

HEPT exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1 . This enzyme is responsible for converting viral RNA into DNA, a crucial step in the replication of the virus . HEPT binds to the reverse transcriptase enzyme, preventing it from functioning properly and thereby inhibiting the replication of the virus . The molecular targets of HEPT include the hydrophobic pocket on the reverse transcriptase enzyme, where it forms hydrophobic and hydrogen bonding interactions .

Comparaison Avec Des Composés Similaires

HEPT is similar to other NNRTIs, such as dihydroalkoxybenzyloxopyrimidine (DABO) derivatives . Both HEPT and DABO derivatives inhibit the reverse transcriptase enzyme of HIV-1 by binding to the same hydrophobic pocket . HEPT has been shown to have a higher potency and a broader resistance spectrum compared to DABO derivatives . Other similar compounds include nevirapine and efavirenz, which also inhibit the reverse transcriptase enzyme but have different chemical structures and binding mechanisms .

Propriétés

Formule moléculaire |

C14H18N2O4S |

|---|---|

Poids moléculaire |

310.37 g/mol |

Nom IUPAC |

1-(2-hydroxyethoxymethyl)-5-methyl-6-phenylsulfanyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C14H18N2O4S/c1-10-12(18)15-14(19)16(9-20-8-7-17)13(10)21-11-5-3-2-4-6-11/h2-6,10,13,17H,7-9H2,1H3,(H,15,18,19) |

Clé InChI |

JEKAYNWCVJARAH-UHFFFAOYSA-N |

SMILES canonique |

CC1C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14784107.png)

![tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamate](/img/structure/B14784113.png)

![[(1S,2S,3R,5S,11R,12S,15R,16S)-15-acetyl-2,16-dimethyl-6,9-dioxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-enyl] acetate](/img/structure/B14784125.png)

![4,7-Dibromo-5,6-dinitro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B14784131.png)

![2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14784142.png)

![(1S)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one](/img/structure/B14784150.png)

![2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B14784154.png)

![[3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate](/img/structure/B14784168.png)

![3-[8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14784182.png)

![Tert-butyl 4-[[4-[2-[4-(3-fluoroanilino)piperidin-1-yl]-2-oxoethyl]phenyl]methyl]-2-methylpiperazine-1-carboxylate](/img/structure/B14784187.png)